
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
β-lapachone exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a critical role in cellular detoxification and antioxidant defense. Activation of NQO1 leads to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. β-lapachone has also been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA damage, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ROS, which can induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, which can have neuroprotective effects. Additionally, β-lapachone has been shown to inhibit the growth of bacteria and viruses, by disrupting their cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
β-lapachone has several advantages for lab experiments. It is a readily available and inexpensive compound, which can be synthesized using various methods. It also has a well-established mechanism of action, which has been extensively studied. However, β-lapachone has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low stability, which can lead to degradation and loss of activity over time.
Zukünftige Richtungen
There are several future directions for the study of β-lapachone. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of new targets and mechanisms of action, to expand its therapeutic applications. Additionally, the use of β-lapachone in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Overall, the study of β-lapachone has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
β-lapachone can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of naphthoquinone with dimethylamine, followed by reduction with sodium borohydride. Microbial fermentation involves the use of bacteria, such as Streptomyces, to produce β-lapachone.
Wissenschaftliche Forschungsanwendungen
β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties, by inducing cell death in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain. Additionally, β-lapachone has been shown to have antimicrobial properties, by inhibiting the growth of bacteria and viruses.
Eigenschaften
CAS-Nummer |
149862-32-8 |
|---|---|
Produktname |
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one |
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
WSCPCJGTGVAWHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
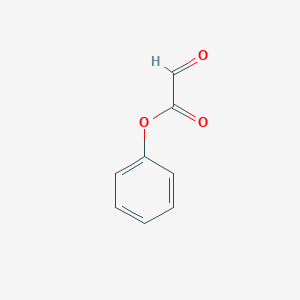
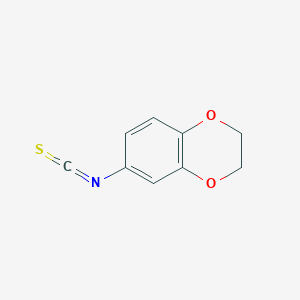
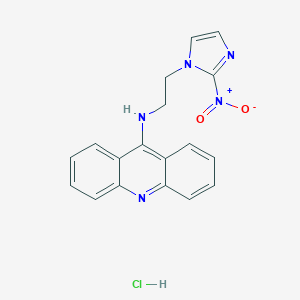
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

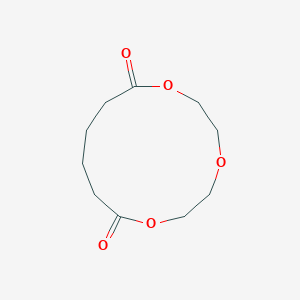
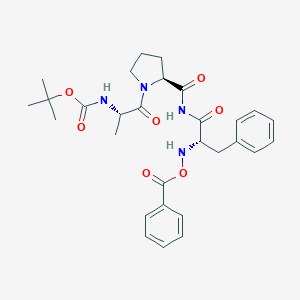
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
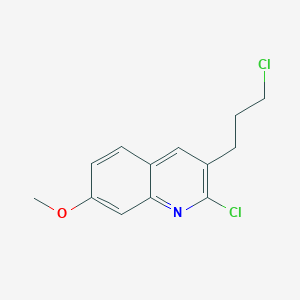
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)

